molecular formula C15H17NO4 B7817588 Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

Cat. No.: B7817588
M. Wt: 275.30 g/mol
InChI Key: QLJOUEYJVGOPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate: is a chemical compound that belongs to the class of organic compounds known as benzoates. It is characterized by the presence of a methyl ester group attached to a benzene ring, which is further substituted with a 4,4-dimethyl-2,6-dioxopiperidin-1-yl group. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate typically involves the following steps:

  • Formation of the Piperidin-2,6-dione Core: The piperidin-2,6-dione core can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.

  • Substitution with the Dimethyl Group: The piperidin-2,6-dione core is then subjected to a dimethylation reaction to introduce the 4,4-dimethyl group.

  • Attachment of the Benzoate Group: Finally, the benzoate group is introduced through esterification, where the carboxylic acid group of benzoic acid reacts with methanol in the presence of a catalyst to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound can be used as a probe in biological studies to investigate cellular processes and pathways. Medicine: Industry: The compound is utilized in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Methyl 3-(2,6-dioxopiperidin-1-yl)benzoate: Similar structure but lacks the dimethyl group.

  • Methyl 3-(4-methyl-2,6-dioxopiperidin-1-yl)benzoate: Similar structure with a single methyl group instead of a dimethyl group.

  • Methyl 3-(2,6-dioxopiperidin-3-yl)benzoate: Different position of the piperidin-2,6-dione group.

Uniqueness: Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is unique due to the presence of the 4,4-dimethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2)8-12(17)16(13(18)9-15)11-6-4-5-10(7-11)14(19)20-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJOUEYJVGOPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)C2=CC=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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